(3,5-Dimethoxyphenyl)methanethiol
Overview
Description
“(3,5-Dimethoxyphenyl)methanethiol” is a chemical compound with the molecular formula C9H12O2S . It’s a member of methoxybenzenes and phenols .
Synthesis Analysis
The synthesis of compounds related to “this compound” has been reported in the literature . For instance, the synthesis of “2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one”, a potent antioxidant, was prepared by an alternative methodology .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various computational methods. For example, B3LYP/cc-pV(D/T/Q)Z and CCSD/cc-pVDZ levels of theory predict three minima for both dimers and trimers of methanethiol .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. Non-covalent interactions play a significant role in the strength of the interaction energy, dipole moments, vibrational frequencies, and physical properties of molecular clusters .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various methods. For instance, its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more can be found on PubChem .Scientific Research Applications
Formation and Behavior in Chemical Reactions : Methanethiol, a related compound, is formed from methionine and sulphite in reactions catalyzed by iron or manganous ions. Methional is postulated as an intermediate in this reaction (Wainwright, McMahon, & McDowell, 1972).
Role in Oxidation Processes : The behavior of methanethiol in buffer solutions in the presence of transition metals and ascorbate has been studied. Ascorbate plus Fe(III) mediated rapid formation of dimethyl trisulfide, suggesting involvement of hydroxyl radicals in the pathway leading to its formation (Chin & Lindsay, 1994).
Adsorption Studies : The chemisorptive bonding of methanethiolate on Au(111) surfaces has been investigated, revealing insights into adsorption sites and dynamics at the molecular level. This has implications for surface chemistry and material science (Maksymovych, Sorescu, & Yates, 2006).
Synthesis and Characterization of Derivatives : Research has been conducted on the synthesis and characterization of compounds related to (3,5-Dimethoxyphenyl)methanethiol, such as bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes, which have potential applications as precursors for three-state indicators (Sarma & Baruah, 2004).
Environmental Impact Studies : The atmospheric impact and behavior of methanethiol, emitted from industrial sources like pulp and paper plants, have been studied. This research is important for understanding the environmental impact of sulfur compounds (Toda et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)methanethiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-10-8-3-7(6-12)4-9(5-8)11-2/h3-5,12H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJVPNBRBKLOEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CS)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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